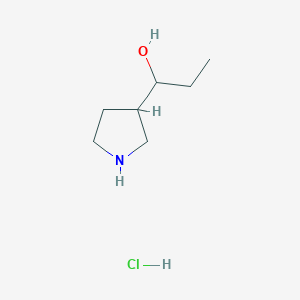
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride typically involves the reaction of pyrrolidine with propionaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Step 1: Condensation of pyrrolidine with propionaldehyde in the presence of a catalyst.
Step 2: Reduction of the resulting imine to form 1-(Pyrrolidin-3-yl)propan-1-ol using a reducing agent such as sodium borohydride.
Step 3: Formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to modify the pyrrolidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 1-(Pyrrolidin-3-yl)propan-1-one.
Reduction: Formation of various reduced derivatives of the pyrrolidine ring.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(Pyrrolidin-1-yl)propan-1-ol
- 1-(3-Hydroxypropyl)pyrrolidine
- 1-Pyrrolidinepropanol
Uniqueness
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
1-pyrrolidin-3-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)6-3-4-8-5-6;/h6-9H,2-5H2,1H3;1H |
InChIキー |
NHBUGYVSDOFDNN-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCNC1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
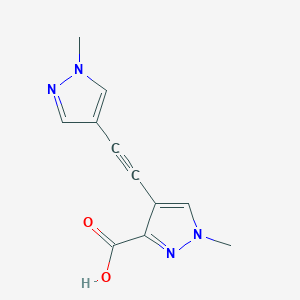
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)
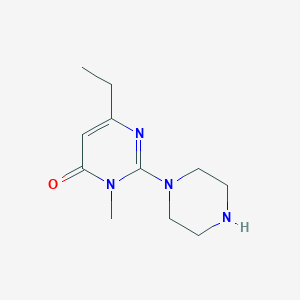
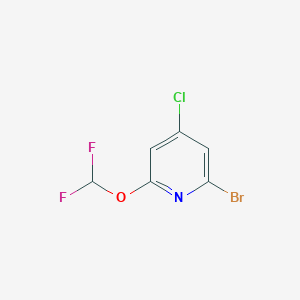
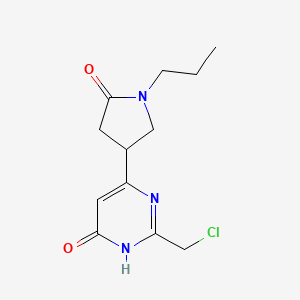
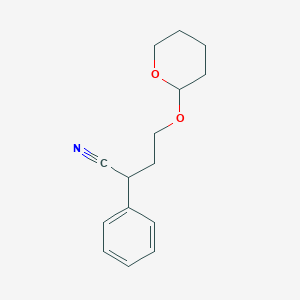
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)

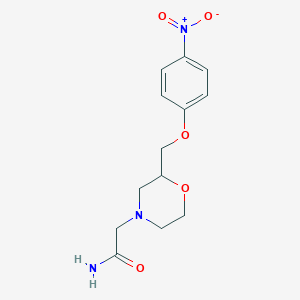
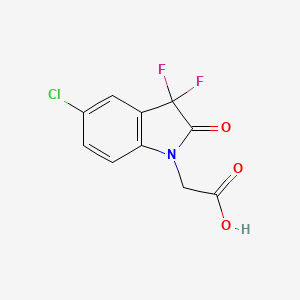
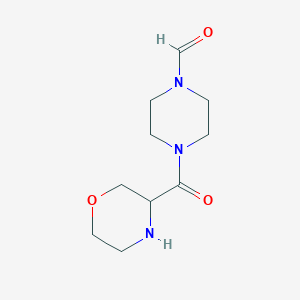
![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
